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1-Benzyl-4-ethynylbenzene

Cat. No.: B13510555
M. Wt: 192.25 g/mol
InChI Key: WLKKPTRZCRQBDY-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Chemistry Research

1-Benzyl-4-ethynylbenzene (B6166217) is a bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure, incorporating both a benzyl (B1604629) group and a terminal alkyne, allows for a diverse range of chemical transformations. The benzyl group can participate in various reactions, including oxidation and substitution, while the ethynyl (B1212043) group is a key player in coupling reactions, cycloadditions, and polymerizations. This dual reactivity makes it a versatile substrate in the synthesis of complex organic molecules, including polymers, and natural products.

In contemporary research, compounds featuring the ethynylbenzene moiety are investigated for their potential in materials science. For instance, derivatives of ethynylbenzene are explored for the development of photovoltaic materials due to their optical properties. grafiati.com The ability of the ethynyl group to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), further broadens the utility of this compound in creating complex molecular architectures, including 1,2,3-triazoles. rsc.orgacs.orgresearchgate.net

Historical Development and Evolution of Research Involving Benzyl- and Ethynyl-Substituted Aromatic Systems

The study of aromatic compounds dates back to the 19th century when their distinct odors led to their classification as "aromatic". utdallas.eduopenaccessjournals.com Benzene (B151609), the parent aromatic compound, was discovered to have the molecular formula C₆H₆. utdallas.edu The unique stability and reactivity of the benzene ring spurred extensive research into its derivatives. utdallas.eduopenaccessjournals.comwikipedia.org

The development of synthetic methods for introducing substituents onto the benzene ring was a major focus of early organic chemistry. libretexts.org The ability to attach functional groups like benzyl and ethynyl moieties opened up new avenues for creating complex molecules. organic-chemistry.org The evolution of metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, significantly advanced the synthesis of ethynyl-substituted aromatics. organic-chemistry.org These reactions provide efficient ways to form carbon-carbon bonds between aryl halides and terminal alkynes. organic-chemistry.org

Research into benzyl-substituted aromatics has been driven by their presence in many natural products and their utility as synthetic intermediates. researchgate.net The benzyl group can be readily introduced and modified, making it a valuable component in multistep syntheses. researchgate.net The combination of benzyl and ethynyl groups on a single aromatic ring, as seen in this compound, represents a convergence of these two important areas of research, offering a platform for constructing molecules with diverse functionalities and applications.

Unique Structural Features and Their Implications for Research Directions

The structure of this compound is characterized by a central benzene ring substituted with a benzyl group at one position and an ethynyl group at the para position. This arrangement has several important implications for its reactivity and potential applications.

Orthogonal Reactivity : The benzyl and ethynyl groups exhibit distinct chemical reactivities. The ethynyl group readily undergoes reactions such as cycloadditions, metal-catalyzed couplings, and polymerization. rsc.orgacs.org The benzyl group, on the other hand, is susceptible to oxidation and substitution reactions at the benzylic position. This "orthogonal" reactivity allows for selective transformations at one site without affecting the other, a highly desirable feature in complex molecule synthesis.

Linear Rigidity : The ethynyl group is a linear, rigid linker. This structural feature is exploited in the design of molecular wires, liquid crystals, and other advanced materials where defined spatial arrangements are crucial.

Electronic Properties : The benzyl and ethynyl substituents influence the electronic properties of the benzene ring. The ethynyl group is weakly deactivating, while the benzyl group is weakly activating. This electronic push-pull character can be tuned by introducing additional substituents, which in turn affects the molecule's reactivity and photophysical properties.

These unique structural features direct research towards several key areas:

Polymer Chemistry : The rigid, linear nature of the ethynyl group makes this compound a potential monomer for the synthesis of conjugated polymers with interesting electronic and optical properties. acs.org

Medicinal Chemistry : The ability to functionalize both the benzyl and ethynyl groups allows for the creation of diverse libraries of compounds for biological screening. The 1,2,3-triazole ring, readily formed from the ethynyl group via click chemistry, is a common scaffold in medicinal chemistry. rsc.orgacs.org

Materials Science : The defined geometry and electronic properties of molecules derived from this compound make them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

Overview of Major Academic Research Domains Engaged with this compound

The versatile nature of this compound has led to its application in several major academic research domains:

Organic Synthesis and Catalysis : This compound is a key substrate in the development of new synthetic methodologies. For example, it is used to explore the scope and limitations of various catalytic reactions, including C-H activation and cross-coupling reactions. acs.org

Polymer Science : Researchers in this field utilize this compound and its derivatives as monomers for the synthesis of novel polymers with tailored properties. The focus is often on creating materials with high thermal stability, specific electronic properties, or defined nanostructures. acs.org

Medicinal Chemistry and Chemical Biology : The scaffold of this compound is used as a starting point for the synthesis of biologically active molecules. The ability to easily introduce diversity through reactions at the ethynyl and benzyl positions is particularly valuable in the search for new drug candidates. mdpi.com

Materials Science and Nanotechnology : The rigid structure and electronic properties of molecules containing the this compound core are of interest for the creation of new materials. This includes the development of liquid crystals, organic semiconductors, and functionalized nanoparticles. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12 B13510555 1-Benzyl-4-ethynylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12

Molecular Weight

192.25 g/mol

IUPAC Name

1-benzyl-4-ethynylbenzene

InChI

InChI=1S/C15H12/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h1,3-11H,12H2

InChI Key

WLKKPTRZCRQBDY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)CC2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 4 Ethynylbenzene

Reactions Involving the Terminal Alkyne Moiety

The triple bond of the ethynyl (B1212043) group is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various cycloaddition and coupling reactions.

1,3-Dipolar cycloaddition reactions are powerful tools for the formation of five-membered heterocyclic rings. The reaction between an azide (B81097) and a terminal alkyne, a cornerstone of "click chemistry," is particularly prominent. nih.gov This reaction produces chemically stable 1,2,3-triazole rings, which can function as stable linkers in larger molecules. nih.gov

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and regiospecific reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org This reaction is known for its mild conditions, high yields, and tolerance of a wide variety of functional groups. beilstein-journals.orgbioclone.net The mechanism involves the in-situ formation of a copper(I) acetylide intermediate from 1-benzyl-4-ethynylbenzene (B6166217), which then reacts with an organic azide. nih.gov This process is significantly faster than the uncatalyzed thermal reaction, which often produces a mixture of 1,4- and 1,5-regioisomers. nih.govbeilstein-journals.org

The reaction of a terminal alkyne like this compound with an azide, such as benzyl (B1604629) azide, in the presence of a copper(I) catalyst, leads to the formation of a 1-(4-benzylphenyl)-4-(substituted)-1H-1,2,3-triazole. The choice of solvent, ligand, and copper source can influence the reaction kinetics and efficiency. While specific studies on this compound are not prevalent, extensive research on the analogous reaction between phenylacetylene (B144264) and benzyl azide provides a reliable model for its reactivity. beilstein-journals.orgunizar.es For instance, high conversions to the corresponding 1,4-disubstituted triazole can be achieved in minutes at room temperature with low catalyst loadings. unizar.es It is noteworthy that under certain CuAAC conditions, the undesirable Glaser coupling of the terminal alkyne can occur as a side reaction, though protocols exist to minimize this. beilstein-journals.orgnih.gov

Table 1: Representative Conditions for CuAAC with Phenylacetylene and Benzyl Azide This table presents data for a model reaction system that demonstrates the expected reactivity of this compound.

Catalyst SystemSolventTemperatureTimeYieldReference
[Cu(PPh3)2]NO3 (0.5 mol%)TolueneRoom Temp.40 min96% beilstein-journals.org
CuI (1 mol%) / Et3NCyrene™30 °C12 h>99% (GC Yield) beilstein-journals.org
[Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]n (0.5 mol%)NeatRoom Temp.5 min>99% unizar.es

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a catalyst-free variant of the click reaction that relies on the high reactivity of a strained cyclic alkyne. magtech.com.cn The driving force for this reaction is the release of ring strain in the cycloalkyne upon cycloaddition with an azide. nih.gov Common strained alkynes used in SPAAC include derivatives of cyclooctyne. magtech.com.cnnih.gov

This compound, being a linear, non-strained terminal alkyne, is not a suitable substrate for SPAAC. chemrxiv.org The reaction requires the intrinsic strain of a cyclic alkyne to proceed at a significant rate without a catalyst. researchgate.net Therefore, for this compound to participate in this type of transformation, it would need to react with a molecule that contains both a strained alkyne and an azide, which is not a standard SPAAC reaction. The key principle of SPAAC is the high reactivity of the alkyne component, a feature that this compound lacks. chemrxiv.org

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a cycloaddition between an electron-poor diene and an electron-rich dienophile. wikipedia.orgunits.it This is the reverse of the typical Diels-Alder reaction, where an electron-rich diene reacts with an electron-poor dienophile. units.it Aryl alkynes, such as this compound, are generally electron-rich and can serve as effective dienophiles in IEDDA reactions. wikipedia.org

The most common dienes used in these reactions are electron-deficient nitrogen-containing heterocycles, such as 1,2,4,5-tetrazines. nih.govsigmaaldrich.com The reaction typically proceeds through an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that expels a small molecule, most commonly nitrogen (N₂), to form a stable aromatic product. nih.govnih.gov The reaction of this compound with a substituted tetrazine would be expected to yield a highly substituted pyridazine (B1198779) derivative. This reaction is valued for its rapid kinetics and bioorthogonality, meaning it can proceed in complex biological environments without interfering with native processes. nih.gov

The carbon-carbon triple bond in this compound is susceptible to nucleophilic addition. These reactions typically require activation of the alkyne by a metal catalyst, most often involving mercury, gold, or palladium salts.

Hydration : The addition of water across the triple bond, known as hydration, typically follows Markovnikov's rule. For a terminal alkyne like this compound, this reaction would yield a methyl ketone, specifically 1-(4-benzylphenyl)ethan-1-one. The reaction is commonly catalyzed by mercury(II) salts in acidic aqueous media, although greener catalysts based on gold and other transition metals have been developed.

Hydroamination : This reaction involves the addition of an N-H bond from an amine across the alkyne. The regioselectivity (Markovnikov or anti-Markovnikov) can be controlled by the choice of catalyst and reaction conditions, leading to either enamines or imines as products, which can subsequently be hydrolyzed to ketones or tautomerize.

Allenation : While not a simple nucleophilic addition, terminal alkynes can be converted to allenes through various methods, including reactions with organocuprates or via palladium-catalyzed processes. These reactions involve the formation of a new carbon-carbon bond and rearrangement to produce a 1,2-diene structure.

Terminal alkynes can undergo oxidative homocoupling to form symmetric 1,3-diynes. The Glaser coupling, first reported in 1869, is the classic example of this transformation. wikipedia.orgrsc.org The reaction involves the use of a copper(I) salt, such as copper(I) chloride, a base (like ammonia (B1221849) or an amine), and an oxidant, typically oxygen from the air. wikipedia.orgorganic-chemistry.org

In this reaction, two molecules of this compound would couple to form 1,4-bis(4-benzylphenyl)buta-1,3-diyne. The mechanism is believed to proceed through the formation of a copper(I) acetylide, which is then oxidized to a copper(II) species, leading to the dimerization of the acetylide fragment and regeneration of the copper(I) catalyst. organic-chemistry.org Modifications of the original Glaser conditions, such as the Eglinton and Hay couplings, offer improved versatility and milder reaction conditions. wikipedia.orgrsc.org The Hay coupling, for example, uses a catalytic amount of a Cu(I)-TMEDA (tetramethylethylenediamine) complex, which is soluble in a wide range of organic solvents. organic-chemistry.org

Electrophilic Additions to the Alkyne

The ethynyl group of this compound is susceptible to electrophilic addition reactions, a characteristic feature of alkynes. The presence of two π-bonds allows for the addition of one or two equivalents of an electrophilic reagent. youtube.com The reaction proceeds through the formation of a vinyl cation intermediate. chemistrysteps.commasterorganicchemistry.com When an unsymmetrical reagent like a hydrogen halide (HX) is added to the terminal alkyne, the reaction follows Markovnikov's rule. organicchemistrytutor.com This rule dictates that the hydrogen atom adds to the carbon atom of the triple bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. masterorganicchemistry.comorganicchemistrytutor.com

For this compound, the initial addition of HX places the hydrogen on the terminal ethynyl carbon and the halide on the carbon attached to the benzene (B151609) ring. The resulting haloalkene is generally less reactive than the initial alkyne due to the electron-withdrawing inductive effect of the halogen. chemistrysteps.com However, in the presence of excess reagent, a second addition can occur, typically resulting in a geminal dihalide, where both halogen atoms are attached to the same carbon. chemistrysteps.com

In contrast, the addition of HBr in the presence of peroxides proceeds via a free-radical mechanism, leading to the anti-Markovnikov product where the bromine atom adds to the terminal carbon. chemistrysteps.com

Table 1: Electrophilic Addition Reactions of this compound

Reagent Moles of Reagent Product(s) Regioselectivity
HBr 1 equivalent 1-Benzyl-4-(1-bromoethenyl)benzene Markovnikov
HBr 2 equivalents 1-Benzyl-4-(1,1-dibromoethyl)benzene Markovnikov
Br₂ in CCl₄ 1 equivalent (E/Z)-1-Benzyl-4-(1,2-dibromoethenyl)benzene Anti-addition

Electrophilic Aromatic Substitution Reactions on the Benzyl-Substituted Ring

The benzyl-substituted benzene ring in this compound can undergo electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The reaction mechanism involves a two-step process: the initial attack of the electrophile on the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenonium ion, followed by the loss of a proton to restore the aromaticity of the ring. minia.edu.eglibretexts.orguci.edu

Common EAS reactions include nitration (with a mixture of nitric and sulfuric acid), halogenation (with Br₂ or Cl₂ and a Lewis acid catalyst like FeBr₃ or AlCl₃), and Friedel-Crafts acylation (with an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst like AlCl₃). libretexts.orgbeilstein-journals.org The reactivity of the benzene ring towards electrophilic attack is significantly influenced by the nature of the substituent already present on the ring. msu.edu

Regioselectivity and Electronic Directing Effects

The benzyl group attached to the phenyl ring is considered an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. libretexts.orgyoutube.com Activating groups increase the rate of EAS compared to unsubstituted benzene by donating electron density to the ring, making it more nucleophilic. msu.edulibretexts.org

The directing effect of the benzyl group can be explained by examining the stability of the carbocation intermediates formed during the electrophilic attack. The benzyl group is an alkyl group, which donates electron density primarily through an inductive effect. When the electrophile attacks at the ortho or para positions, the positive charge in one of the resonance structures of the sigma complex is placed on the carbon atom directly attached to the benzyl group. This allows the alkyl group to stabilize the positive charge effectively. In contrast, attack at the meta position does not allow for this direct stabilization of the positive charge by the benzyl-substituted carbon. uci.edu Consequently, the activation energies for ortho and para attacks are lower than for meta attack, leading to the preferential formation of ortho and para substituted products. libretexts.org

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction Reagents Major Products
Nitration HNO₃, H₂SO₄ 1-(2-Nitrobenzyl)-4-ethynylbenzene and 1-(4-Nitrobenzyl)-4-ethynylbenzene
Bromination Br₂, FeBr₃ 1-(2-Bromobenzyl)-4-ethynylbenzene and 1-(4-Bromobenzyl)-4-ethynylbenzene

Palladium-Catalyzed Transformations of the Ethynyl Group (e.g., Carbonylation, Hydroarylation)

The terminal ethynyl group is a versatile functional group for palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon bonds. wikipedia.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction of this compound with an aryl halide (Ar-X) would yield a disubstituted alkyne, specifically a 1-benzyl-4-(arylethynyl)benzene. The mechanism involves two interconnected catalytic cycles for palladium and copper. libretexts.orgnih.gov

Carbonylation: Palladium complexes can catalyze the insertion of carbon monoxide (CO) into various chemical bonds. researchgate.net The carbonylation of terminal alkynes like this compound in the presence of a nucleophile (e.g., an alcohol or amine) can produce α,β-unsaturated carboxylic acid derivatives. tandfonline.comresearchgate.net For instance, reacting it with CO and methanol (B129727) under palladium catalysis would yield the corresponding methyl ester. tandfonline.com Electrochemical methods for palladium-catalyzed carbonylation have been developed to operate under mild conditions, such as atmospheric CO pressure and room temperature. tandfonline.comnih.gov

Hydroarylation: This reaction involves the addition of an aryl group and a hydrogen atom across the alkyne's triple bond. Palladium-catalyzed hydroarylation of this compound with an organohalide in the presence of a hydride source can lead to the formation of disubstituted alkenes with high regio- and stereoselectivity. organic-chemistry.org

Table 3: Palladium-Catalyzed Transformations of this compound

Reaction Name Co-reactant(s) Catalyst System Product Type
Sonogashira Coupling Aryl halide (Ar-X) Pd complex, Cu(I) salt, Base Diarylacetylene
Carbonylation CO, Methanol Pd(II) complex, Base α,β-Unsaturated ester

Radical Reaction Pathways

In addition to ionic reactions, this compound can participate in radical reactions at both the ethynyl and benzyl positions.

Thiol-yne Reaction: The reaction between a thiol (R-SH) and an alkyne, known as the thiol-yne reaction or alkyne hydrothiolation, is a prominent radical addition process. wikipedia.org Typically initiated by UV irradiation or a radical initiator like AIBN, the reaction proceeds through a sulfanyl (B85325) radical species. wikipedia.orgacs.org The addition of the thiyl radical to the terminal alkyne of this compound occurs in an anti-Markovnikov fashion, yielding a vinyl sulfide (B99878). wikipedia.org Under certain conditions, a second thiol molecule can add to the resulting vinyl sulfide, leading to a 1,2-dithioether product. acs.orgacs.org Studies have shown that aromatic alkynes like phenylacetylene undergo radical hydrothiolation more readily than aliphatic alkynes. nih.gov

Benzylic Bromination: The methylene (B1212753) bridge of the benzyl group contains benzylic C-H bonds, which are weaker than typical sp³ C-H bonds. libretexts.org This is because the homolytic cleavage of a benzylic C-H bond yields a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com Consequently, this compound can undergo selective radical bromination at the benzylic position using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orgchadsprep.com This reaction avoids electrophilic addition to the alkyne or electrophilic substitution on the aromatic rings. youtube.com The mechanism involves the formation of a bromine radical, which abstracts a benzylic hydrogen to form the stable benzylic radical, followed by reaction with Br₂ (present in low concentration) to yield the product and regenerate a bromine radical. chemistrysteps.commasterorganicchemistry.com

Table 4: Radical Reactions of this compound

Reaction Type Reagent(s) Reactive Site Product
Thiol-yne Addition R-SH, Radical Initiator/UV Ethynyl group Vinyl sulfide (mono-addition)

Thermal and Photochemical Transformations (e.g., Pyrolytic Reactions)

While specific studies on the thermal and photochemical transformations of this compound are not extensively documented, the reactivity can be inferred from related arylalkyne and benzyl-substituted aromatic compounds.

Under thermal conditions, such as pyrolysis, compounds with benzylic hydrogens and unsaturated systems can undergo complex rearrangements and fragmentations. It is plausible that high temperatures could induce homolytic cleavage of the benzylic C-C or C-H bonds, leading to radical intermediates that could subsequently recombine, polymerize, or fragment.

Photochemically, arylalkynes are known to undergo reactions such as dimerization or cycloaddition upon UV irradiation. The π-system of the ethynyl group and the aromatic rings can be excited to higher energy states, leading to reactions not observed under thermal conditions. For instance, phenylacetylene can undergo photodimerization. It is conceivable that this compound could undergo similar intermolecular reactions or even intramolecular cyclization, depending on the reaction conditions. The specific pathways would require detailed experimental investigation.

Mechanistic Elucidation Studies Using Kinetic Analysis and Isotopic Labeling

The mechanisms of the reactions involving this compound can be investigated in detail using kinetic analysis and isotopic labeling. ias.ac.in These techniques provide powerful insights into reaction pathways, rate-determining steps, and the structures of intermediates and transition states. thieme-connect.de

Kinetic Analysis: By systematically varying the concentrations of reactants and catalysts and measuring the initial reaction rates, a rate law can be determined. This mathematical expression provides evidence for the species involved in the rate-determining step of the reaction. For example, kinetic studies of palladium-catalyzed coupling reactions can help to elucidate the roles of the different catalyst and substrate species in the catalytic cycle.

Isotopic Labeling: This technique involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H, deuterium) and tracking the position of the isotope in the products. wikipedia.orgtaylorandfrancis.com This method is invaluable for determining which bonds are broken and formed during a reaction. ias.ac.in

Electrophilic Aromatic Substitution: To confirm the ortho, para-directing effect of the benzyl group, one could use a deuterated starting material, such as 1-(benzyl-d₇)-4-ethynylbenzene. Alternatively, performing the substitution in a deuterated acidic medium (e.g., D₂SO₄) can provide information about the reversibility of the electrophilic attack step by observing H/D exchange on the aromatic ring. aklectures.comyoutube.com

Addition Reactions: To probe the mechanism of hydrohalogenation, deuterium (B1214612) halides (e.g., DBr) can be used. Analysis of the product's stereochemistry and the location of the deuterium atom would provide evidence for or against proposed intermediates like the vinyl cation.

Kinetic Isotope Effect (KIE): Comparing the rate of a reaction using a normal reactant versus one that is isotopically substituted at a specific position can reveal whether the bond to that isotope is broken in the rate-determining step. For example, measuring the KIE for benzylic bromination by comparing the reaction rates of this compound and its α,α-dideuterio analog would show a significant effect if the benzylic C-H bond is broken in the rate-limiting step, which is characteristic of radical abstraction mechanisms.

These mechanistic studies are crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. researchgate.net

Applications of 1 Benzyl 4 Ethynylbenzene in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules and Scaffolds

The presence of a terminal alkyne in 1-benzyl-4-ethynylbenzene (B6166217) makes it an excellent precursor for the synthesis of a wide array of complex organic molecules and functional scaffolds. The ethynyl (B1212043) group is particularly amenable to carbon-carbon bond-forming reactions, which are fundamental to the construction of intricate molecular frameworks.

Key Reactions and Applications:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis. This compound can readily participate in Sonogashira couplings to connect its ethynylbenzene core to various aromatic and vinylic systems. This reaction is instrumental in the synthesis of conjugated polymers, dendrimers, and other functional materials.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," provides a highly efficient and regioselective method for the formation of 1,2,3-triazoles. The ethynyl group of this compound can react with a wide range of organic azides to produce highly functionalized triazole-containing molecules. These triazole rings can act as stable linkers in the assembly of larger, more complex structures.

Alkyne Metathesis: This reaction allows for the redistribution of alkyne fragments, providing a pathway to macrocycles and polymers. While less common than other alkyne reactions, it offers a unique approach to synthesizing molecules with novel topologies.

The benzyl (B1604629) group in this compound can also play a crucial role in the design of complex molecules. It can be functionalized to introduce additional reactive sites or to modify the steric and electronic properties of the final product.

Table 1: Representative Reactions of Ethynylbenzene Derivatives as Precursors

PrecursorReagentCatalyst/ConditionsProduct TypePotential Application
1-Ethynyl-4-R-benzeneAryl IodidePd(PPh₃)₂Cl₂, CuI, Et₃NDiarylacetyleneOrganic Electronics
1-Ethynyl-4-R-benzeneOrganic Azide (B81097)CuSO₄, Sodium Ascorbate1,2,3-TriazoleMedicinal Chemistry
1-Ethynyl-4-R-benzeneTerminal AlkyneSchrock or Grubbs CatalystInternal AlkynePolymer Synthesis

This table presents representative reactions for ethynylbenzene derivatives, illustrating the potential synthetic pathways for this compound.

Building Block for Bridged and Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) and their bridged analogues are a class of compounds with significant interest due to their unique electronic and photophysical properties. The rigid, planar structure of the ethynylbenzene core makes this compound an ideal building block for the construction of these extended π-systems.

The Sonogashira coupling reaction is a powerful tool for the synthesis of PAHs incorporating alkyne bridges. By reacting this compound with appropriately substituted aryl halides, it is possible to construct a variety of linear and angularly fused aromatic systems. The resulting alkynyl-bridged PAHs often exhibit interesting optoelectronic properties, making them suitable for applications in materials science.

A general strategy for the synthesis of a simple bridged PAH using an ethynylbenzene derivative is outlined below:

Scheme 1: General Synthesis of a Bridged Polycyclic Aromatic Hydrocarbon

In this scheme, a bis-alkyne, which could be derived from this compound, undergoes an intramolecular cyclization or a coupling with another aromatic unit to form a bridged PAH. The benzyl group can influence the solubility and processing of these typically insoluble materials.

Intermediate in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. The reactivity of the alkyne functionality in this compound makes it a suitable candidate for participation in various MCRs.

For instance, in A³ coupling reactions (coupling of an aldehyde, an alkyne, and an amine), this compound can provide the alkyne component, leading to the formation of propargylamines. These products are versatile intermediates for the synthesis of a variety of nitrogen-containing heterocycles.

Another example is the Ugi or Passerini reactions, where isocyanides are key reactants. While the ethynyl group itself does not directly participate in these classical MCRs, it can be present in one of the starting materials to be carried through the reaction sequence, allowing for subsequent functionalization of the product via the alkyne.

The ability to incorporate the this compound moiety into a complex molecule in a single step through an MCR highlights the efficiency and atom economy of this approach in modern organic synthesis.

Role in Flow Chemistry and Microreactor Synthesis Methodologies

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages, including enhanced heat and mass transfer, improved safety, and scalability. Microreactors, with their high surface-area-to-volume ratios, are particularly well-suited for flow chemistry applications.

The unique reactivity of alkynes makes them well-suited for flow chemistry processes. For example, many of the palladium-catalyzed coupling reactions involving this compound, such as the Sonogashira coupling, can be efficiently performed under flow conditions. The use of a microreactor allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and selectivities compared to batch reactions.

Furthermore, some reactions involving highly reactive intermediates or hazardous reagents are safer to conduct in a microreactor. The small reaction volumes and rapid heat dissipation minimize the risks associated with exothermic reactions or the handling of unstable compounds. The synthesis and subsequent reactions of this compound could potentially benefit from the application of flow chemistry and microreactor technologies, enabling safer, more efficient, and scalable production of its derivatives.

Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Sonogashira Coupling

ParameterBatch SynthesisFlow Synthesis
Reaction Time Hours to DaysMinutes to Hours
Temperature Control ModeratePrecise
Mixing VariableEfficient and Reproducible
Safety Potential for thermal runawayEnhanced safety
Scalability DifficultStraightforward (scaling out)

This table provides a generalized comparison, illustrating the potential advantages of using flow chemistry for reactions involving compounds like this compound.

Integration of 1 Benzyl 4 Ethynylbenzene into Advanced Materials Science Research

Monomer in Precision Polymer Synthesis

1-Benzyl-4-ethynylbenzene (B6166217) serves as a valuable monomer in the field of precision polymer synthesis due to its rigid rod-like structure and reactive ethynyl (B1212043) group. The presence of the benzyl (B1604629) substituent provides solubility and influences the packing and morphology of the resulting polymers.

Synthesis of Poly(arylene ethynylene) (PAE) Derivatives and Conjugated Polymers

Poly(arylene ethynylene)s (PAEs) are a significant class of conjugated polymers characterized by alternating aromatic and acetylene (B1199291) units in their backbone. The synthesis of PAE derivatives often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, between a dihaloaromatic compound and a diethynyl aromatic compound. While specific studies detailing the homopolymerization of this compound are not extensively documented, its structure lends itself to incorporation into PAE backbones as a comonomer. The benzyl group can enhance the solubility of the resulting polymers in common organic solvents, facilitating their processing and characterization. The incorporation of such substituted monomers allows for the fine-tuning of the electronic and photophysical properties of the conjugated polymers.

Role in Conjugated Polymer Architectures for Organic Electronic Research

Conjugated polymers are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of these materials are intrinsically linked to their molecular structure. The introduction of specific substituents onto the polymer backbone, such as the benzyl group in this compound, can significantly impact these properties. The benzyl group can influence the polymer's conformation and solid-state packing, which in turn affects the intermolecular charge transport characteristics crucial for device performance. While direct applications of polymers derived solely from this compound in organic electronic devices are not widely reported, the principles of molecular design suggest its potential utility in creating materials with tailored electronic characteristics.

Block Copolymer Synthesis Incorporating Ethynylbenzene Units

Post-Polymerization Functionalization of Conjugated Polymers

Post-polymerization functionalization is a powerful strategy for introducing a wide range of functional groups onto a polymer backbone, allowing for the modification of its properties without altering the main chain. The ethynyl group present in polymers derived from this compound is an excellent handle for such modifications. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction, can be used to attach various azide-containing molecules to the polymer chain. This approach enables the tuning of properties such as solubility, thermal stability, and optoelectronic characteristics after the initial polymerization.

Precursor for Carbon-Rich Materials (e.g., Graphene-like Structures, Carbon Nanomaterials)

Carbon-rich materials, including graphene and carbon nanotubes, exhibit exceptional mechanical, thermal, and electrical properties. One method for their synthesis is the pyrolysis of organic precursors. Aromatic compounds containing acetylenic units, such as this compound, are potential precursors for the bottom-up synthesis of carbon nanomaterials. Under high-temperature conditions, these molecules can undergo complex chemical transformations, including cyclization and carbonization, to form extended graphitic structures. The specific conditions of the pyrolysis process, such as temperature, pressure, and the presence of catalysts, would play a crucial role in determining the morphology and properties of the resulting carbon materials. However, specific research detailing the pyrolysis of this compound for this purpose is limited.

Self-Assembling Systems and Supramolecular Materials Based on Aryl-Ethynyl Interactions

The aryl-ethynyl motif is a key building block in supramolecular chemistry due to its rigidity and ability to participate in non-covalent interactions such as π-π stacking. These interactions can drive the self-assembly of molecules into well-defined, ordered structures. While the crystal structure and self-assembly behavior of this compound itself are not extensively detailed in the literature, related molecules with aryl-ethynyl frameworks are known to form interesting supramolecular architectures. The interplay of π-stacking between the aromatic rings and other potential intermolecular interactions could lead to the formation of one-, two-, or three-dimensional supramolecular assemblies. The benzyl group would be expected to play a significant role in directing the packing of the molecules in the solid state.

Development of Scaffolds for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Research

Similarly, there is no available research literature that describes the use of this compound in the development of scaffolds for Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). The design of materials for these applications typically involves molecules with specific electronic and photophysical properties, such as extended conjugation, high charge carrier mobility, and appropriate energy levels (HOMO/LUMO). While the aromatic and ethynyl groups of this compound contribute to some degree of π-conjugation, there is no indication in the current body of scientific work that it has been investigated or deemed suitable for creating the charge-transporting or emissive layers in OLEDs and OPVs.

Table of Compounds

Catalytic Applications Involving 1 Benzyl 4 Ethynylbenzene

Substrate in Homogeneous Catalysis Research

In homogeneous catalysis, 1-benzyl-4-ethynylbenzene (B6166217) and its derivatives serve as valuable substrates, particularly in reactions that exploit the reactivity of the carbon-carbon triple bond. The terminal alkyne group is a versatile handle for a variety of metal-catalyzed transformations.

One of the most prominent applications for molecules containing a terminal ethynyl (B1212043) group is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles with high efficiency and regioselectivity. beilstein-journals.orgnih.gov While specific studies focusing solely on this compound as the substrate are not extensively detailed, its structure is analogous to phenylacetylene (B144264), a common substrate in these reactions. The reaction between an organic azide (B81097) (R-N₃) and this compound, catalyzed by a copper(I) species, would proceed to form a stable triazole product. The reaction is typically rapid, operationally simple, and tolerant of a wide range of functional groups. nih.gov

Derivatives of this compound have been used as substrates in other types of cycloaddition reactions as well. For instance, the [3+2] cycloaddition (32CA) reaction between 1-benzyl-4-ethynyl-1H- mdpi.comdntb.gov.uaimist.matriazole and 1-azidomethyl-4-tert-butyl-benzene has been studied, showcasing the reactivity of the ethynyl group in forming complex heterocyclic structures. imist.maimist.ma

Furthermore, the ethynyl moiety is a key participant in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction would involve the coupling of this compound with aryl or vinyl halides to form more complex diarylacetylene structures. The benzyl (B1604629) group, being relatively inert under these conditions, would be retained in the final product. Conversely, the benzyl end of the molecule can also be reactive. Palladium-catalyzed cross-coupling reactions of benzyl halides with organometallic reagents are well-established methods for C-C bond formation. nih.govnih.govrsc.org This dual reactivity highlights the potential of this compound as a versatile substrate in the synthesis of complex organic molecules.

Table 1: Examples of Homogeneous Catalytic Reactions Involving Aryl-Ethynyl Substrates
Reaction TypeCatalyst System (Typical)Role of Aryl-Ethynyl CompoundProduct Type
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I) source (e.g., CuI)Alkyne component1,4-disubstituted 1,2,3-triazole
Sonogashira CouplingPd complex (e.g., Pd(PPh₃)₄) and Cu(I) saltTerminal alkyneDisubstituted alkyne
[3+2] Cycloaddition(Not always metal-catalyzed, can be thermal)DipolarophileFive-membered heterocycle

Ligand Design and Synthesis Utilizing the Aryl-Ethynyl Core (e.g., in Pincer Ligands)

The rigid and linear aryl-ethynyl scaffold present in this compound is an attractive structural element for the design of specialized ligands for transition metal catalysts. While direct synthesis of ligands from this specific molecule is not widely reported, the principles of ligand design indicate its potential. The aryl ring provides a stable backbone from which coordinating arms can be appended, and the ethynyl group can be used as a reactive handle to introduce donor atoms (like phosphorus, nitrogen, or sulfur) or to extend the ligand framework.

Pincer ligands, which are tridentate ligands that bind to a metal center in a meridional fashion, often benefit from a rigid core to enforce a specific geometry and enhance catalyst stability. The aryl group of this compound could serve as this central core. Synthetic strategies could involve functionalizing the aromatic ring at the positions ortho to the benzyl or ethynyl groups to introduce donor arms, creating, for example, NCN, PCP, or OCO-type pincer systems.

The ethynyl group itself can be incorporated into the ligand structure. For example, it can be coupled with other molecules to create extended, conjugated ligand systems or be used in cyclization reactions to build more complex, rigid backbones. The synthesis of such ligands often involves a multi-step process where a precursor molecule is functionalized and then metalated to generate the active catalyst complex. mdpi.com The modular nature of these syntheses allows for fine-tuning of the steric and electronic properties of the resulting catalyst. wisconsin.edu

Role in Heterogeneous Catalysis as a Surface-Bound Species or Precursor

In heterogeneous catalysis, active catalytic species are immobilized on a solid support, which facilitates catalyst separation and recycling. beilstein-journals.org Molecules like this compound can be anchored to solid supports through their functional groups. The terminal alkyne is particularly useful for this purpose. It can be attached to surfaces of materials like silica (B1680970) or polymers that have been functionalized with complementary reactive groups, such as azides, via the highly efficient CuAAC reaction. rsc.org

This immobilization strategy allows for the precise placement of the molecule on the support. Once anchored, the benzyl-phenyl moiety could act as a catalytic site itself for certain reactions or serve as a platform for further modification. For example, the aromatic rings could be metalated to create surface-bound single-atom catalysts, or the benzyl group could be functionalized to introduce other catalytic functionalities.

General strategies for immobilizing molecular catalysts often involve covalent bonding, adsorption, or encapsulation to prevent leaching and deactivation. beilstein-journals.orgrsc.orgmdpi.com Attaching a molecule like this compound to a solid support transforms it from a homogeneous reactant into a component of a heterogeneous catalyst system, combining the selectivity of molecular catalysts with the practical advantages of heterogeneous systems. rsc.org

Involvement in Stereoselective Catalytic Reactions

The structural components of this compound suggest its potential utility in stereoselective catalysis, where the formation of a specific stereoisomer is favored. While reactions specifically using this molecule are not extensively documented, its functional groups are known to participate in various enantioselective transformations.

For instance, the benzyl group is a common electrophile in enantioselective alkylation reactions. N-Heterocyclic carbene (NHC) catalysis has been shown to mediate the enantioselective β-alkylation of enals with benzyl bromides, creating chiral carboxylates with a quaternary stereocenter. nih.gov This suggests that a functionalized this compound could act as the electrophile in similar stereoselective C-C bond-forming reactions.

On the other end of the molecule, the alkyne group is a key functional group in asymmetric catalysis. Gold-catalyzed intramolecular hydroarylation of alkynes is a powerful method for the enantioselective synthesis of complex chiral structures like helicenes. nih.gov In these reactions, a chiral ligand on the gold catalyst controls the stereochemical outcome of the cyclization. The aryl-ethynyl motif of this compound is the fundamental reactive unit in such transformations. Furthermore, the enantioselective alkynylation of carbonyl compounds, using a terminal alkyne in the presence of a chiral catalyst, is a well-established method for producing chiral propargylic alcohols, which are valuable synthetic intermediates. uva.es

Investigation of Reaction Mechanisms in Catalytic Cycles Featuring this compound

Understanding the detailed mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing better catalysts. Due to its defined structure, this compound and its derivatives are useful probes for mechanistic studies. Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate reactions involving similar molecules.

A notable example is the DFT study of the [3+2] cycloaddition reaction between 1-benzyl-4-ethynyl-1H- mdpi.comdntb.gov.uaimist.matriazole and an organic azide. imist.maimist.ma Such studies analyze the potential energy surface of the reaction, exploring different reaction channels and transition states. The calculations can elucidate the factors controlling reactivity, chemoselectivity, and regioselectivity. In the case of the studied cycloaddition, DFT analysis correctly predicted the reaction to be highly chemoselective and meta-regioselective, which was in agreement with experimental results. imist.ma

Table 2: DFT-Calculated Energy Profile for a [3+2] Cycloaddition Reaction
Reaction ChannelActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Predicted Outcome
Path A (meta)14.18-40.12Kinetically and Thermodynamically Favored
Path B (ortho)13.86-39.11Less Favored

Note: Data are illustrative based on findings for a derivative, 1-benzyl-4-ethynyl-1H- mdpi.comdntb.gov.uaimist.matriazole. imist.ma The values represent the relative energies for different regioisomeric pathways.

Mechanistic investigations of other relevant catalytic reactions, such as the CuAAC, have also been performed. These studies have clarified the role of the copper catalyst, revealing that it activates the terminal alkyne for nucleophilic attack by the azide. beilstein-journals.org Kinetic and computational studies of Pd-catalyzed cross-coupling reactions have also provided deep insights into the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. rsc.orgescholarship.org By serving as a defined substrate in these well-studied catalytic systems, this compound can help to further refine our understanding of these fundamental organometallic reaction mechanisms.

Theoretical and Computational Investigations of 1 Benzyl 4 Ethynylbenzene and Its Derivatives

Computational chemistry provides powerful tools for understanding the molecular properties and reactivity of organic compounds from a theoretical standpoint. For a molecule like 1-benzyl-4-ethynylbenzene (B6166217), which combines rigid aromatic and acetylenic units with a flexible benzylic linker, computational methods can offer deep insights into its structure, behavior, and potential applications. These investigations complement experimental data and can guide the design of new derivatives with tailored properties.

Emerging Research Frontiers and Future Directions in 1 Benzyl 4 Ethynylbenzene Chemistry

Integration with Automated Synthesis and High-Throughput Experimentation

The synthesis of 1-Benzyl-4-ethynylbenzene (B6166217) and its derivatives is increasingly benefiting from the integration of automated synthesis and high-throughput experimentation (HTE). These technologies enable rapid and efficient optimization of reaction conditions, leading to higher yields and purity. researchgate.net The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. thalesnano.com Automated flow chemistry platforms are being developed to streamline this process, allowing for precise control over reaction parameters such as temperature, pressure, and reagent stoichiometry. researchgate.netmit.edu

High-throughput screening (HTS) is particularly valuable for the discovery and optimization of catalysts and reaction conditions for the Sonogashira coupling. nih.gov By running numerous reactions in parallel, researchers can quickly identify the optimal palladium catalyst, ligands, base, and solvent for the coupling of a benzyl-substituted aryl halide with a protected acetylene (B1199291) source, followed by deprotection to yield this compound. This approach significantly accelerates the discovery of more efficient and robust synthetic protocols. nih.govresearchgate.net

Table 1: Parameters for High-Throughput Optimization of Sonogashira Coupling for this compound Synthesis
ParameterVariables ExploredTypical Range/ExamplesKey Outcome
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂0.1-5 mol%Catalyst efficiency and turnover number
Copper Co-catalystCuI, CuBr, Cu(OAc)₂0.5-10 mol%Reaction rate and yield
LigandTriphenylphosphine (B44618), Xantphos, SPhos1-10 mol%Catalyst stability and activity
BaseTriethylamine, Diisopropylamine, K₂CO₃2-5 equivalentsDeprotonation of terminal alkyne
SolventToluene, THF, DMF, Acetonitrile-Solubility of reactants and catalyst performance
TemperatureRoom Temperature to 100 °C-Reaction kinetics and byproduct formation

Sustainable Synthesis Methodologies and Green Chemistry Approaches

In line with the principles of green chemistry, significant efforts are being directed towards developing more sustainable methods for the synthesis of this compound. A key focus is the replacement of traditional, often toxic, organic solvents with greener alternatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, have been successfully employed in Sonogashira reactions. acs.orgnih.gov Water and ethanol (B145695) are also being explored as environmentally benign reaction media.

Another important aspect of greening the synthesis of this compound is the development of heterogeneous catalysts. aldeser.orglidsen.comrsc.orgresearcher.life These catalysts, where the active metal is supported on a solid matrix, offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and the potential for recycling and reuse. lidsen.comnih.gov This not only reduces waste but also minimizes the contamination of the final product with residual metal catalysts. Research is ongoing to develop robust and highly active heterogeneous palladium catalysts for the Sonogashira coupling. acs.org

Table 2: Comparison of Green Solvents for the Synthesis of Arylalkynes
SolventSourceBoiling Point (°C)Key AdvantagesChallenges
ToluenePetroleum-based111Good solvent for many organic compoundsToxic, non-renewable
2-Methyltetrahydrofuran (2-MeTHF)Renewable biomass80Greener alternative to THF, good performanceHigher cost compared to traditional solvents
EthanolRenewable biomass78Benign, readily availableLower solubility for some nonpolar reactants
Water-100Abundant, non-toxic, non-flammablePoor solubility of many organic reactants

Exploration of Unconventional Reactivity Patterns and Novel Transformations

The terminal alkyne group in this compound is a versatile functional handle that can participate in a wide array of chemical transformations beyond the standard coupling reactions. Current research is focused on exploring unconventional reactivity patterns to access novel molecular architectures. One area of interest is the use of transition metal catalysts to achieve new types of functionalization of the alkyne bond. acs.orgscispace.comchemrxiv.org For example, catalytic systems are being developed for the dihydrosilylation of terminal alkynes, which would introduce two silyl (B83357) groups across the triple bond of this compound, opening up new avenues for further functionalization. nih.gov

Furthermore, the alkyne moiety can participate in various cycloaddition reactions. The [3+2] cycloaddition with azides, a "click" reaction, is a well-established method for the synthesis of triazoles. beilstein-journals.orgbeilstein-journals.org DFT studies are being employed to understand the mechanism and regioselectivity of such reactions involving derivatives of this compound. imist.ma Researchers are also investigating other types of cycloadditions, such as those catalyzed by silver(I), to generate diverse heterocyclic scaffolds. researchgate.net

Table 3: Examples of Novel Transformations of Terminal Alkynes
Reaction TypeReagents/CatalystsProduct ClassPotential Application
DihydrosilylationEarth-abundant transition metal catalysts (Fe, Co, Ni), SilanesDisilylalkanesIntermediate for further functionalization
[3+2] Cycloaddition (Click Chemistry)Organic azides, Copper(I) or Ruthenium(II) catalysts1,2,3-TriazolesBioconjugation, materials science, medicinal chemistry
Metal-catalyzed HeterocyclizationVarious transition metals, functionalized coupling partnersDiverse heterocycles (e.g., thiophenes, pyrroles)Pharmaceutical and materials discovery
Alkyne MetathesisRuthenium or Molybdenum alkylidene catalystsInternal alkynes, polymersSynthesis of complex molecules and polymers

Synergistic Applications in Hybrid Organic-Inorganic Materials

The unique properties of this compound make it an attractive organic building block for the creation of hybrid organic-inorganic materials. idu.ac.id The terminal alkyne can serve as a reactive site for covalent attachment to inorganic surfaces or nanoparticles, while the benzyl (B1604629) and phenyl groups can be tailored to influence the material's bulk properties.

One promising application is in the development of porous polymers and metal-organic frameworks (MOFs). nih.gov The rigid rod-like structure of the ethynylbenzene unit can be exploited to create materials with high porosity and surface area, which are useful for gas storage and catalysis. nih.gov Furthermore, this compound and its derivatives can be used as ligands to functionalize the surface of inorganic nanoparticles, thereby modifying their solubility, stability, and biological interactions. This is particularly relevant in the field of nanomedicine for applications such as drug delivery and bioimaging.

Design Principles for Next-Generation Functional Molecules in Academic Contexts

The this compound scaffold serves as a valuable platform for the design of next-generation functional molecules in academic research. By understanding the structure-activity relationships (SAR), medicinal chemists can systematically modify the structure of this compound to optimize its biological activity for a specific target. monash.edusumathipublications.comdrugdesign.orgnih.gov For instance, derivatives of this scaffold are being investigated as potential anti-cancer agents. nih.gov

In the field of materials science, the design principles focus on tuning the electronic and photophysical properties of molecules derived from this compound. By introducing electron-donating or electron-withdrawing groups onto the aromatic rings, it is possible to modulate the molecule's absorption and emission spectra, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov Computational studies play a crucial role in predicting the properties of these novel molecules before their synthesis, thereby guiding the design process.

Interdisciplinary Research Avenues Involving the this compound Scaffold

The versatility of the this compound scaffold has opened up numerous avenues for interdisciplinary research. In the field of chemical biology, the terminal alkyne group is widely used in "click" chemistry for the bioconjugation of proteins, nucleic acids, and other biomolecules. nih.govnih.govapjonline.in This allows for the site-specific labeling of biological targets for imaging and diagnostic purposes.

Furthermore, the structural motif of this compound is being incorporated into the design of molecular probes for biological imaging. nih.goved.ac.uk By attaching a fluorophore to this scaffold, researchers can create probes that can report on specific biological events or environments. The development of such tools is crucial for advancing our understanding of complex biological processes at the molecular level.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 1-Benzyl-4-ethynylbenzene to ensure high purity and yield?

  • Methodological Answer: A common approach involves Pd-catalyzed cross-coupling reactions, such as Sonogashira coupling, to introduce the ethynyl group to the benzyl-substituted benzene ring. Key parameters include maintaining anhydrous conditions, using purified solvents (e.g., THF or DMF), and optimizing catalyst loading (e.g., Pd(PPh₃)₂Cl₂ with CuI as a co-catalyst). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via NMR and GC-MS ensures purity >95% .

Q. What spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

  • Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and benzyl CH₂ groups (δ 3.5–4.5 ppm). The ethynyl proton is typically absent due to coupling with copper in Sonogashira reactions.
  • IR Spectroscopy : Confirm the presence of C≡C stretching (~2100 cm⁻¹) and aromatic C-H bending (~750–900 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks (m/z ~208 for C₁₅H₁₂) and fragmentation patterns consistent with benzyl cleavage .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Avoid contact with strong acids/bases due to potential decomposition .

Q. What are the storage conditions to prevent degradation of this compound?

  • Methodological Answer: Stability is pH-dependent; store in neutral conditions (pH 6–8) in airtight containers. Use molecular sieves (3Å) to absorb moisture. Degradation can be monitored via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the ethynyl group in this compound under different reaction conditions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals to predict sites of electrophilic/nucleophilic attack. Solvent effects (PCM models) and transition-state analysis (IRC calculations) clarify reaction pathways, such as cycloaddition or alkyne activation .

Q. What strategies resolve contradictory data regarding the stability of this compound in aqueous versus organic solvents?

  • Methodological Answer: Contradictions arise from solvent polarity and trace impurities. Design controlled experiments:

  • Kinetic Studies : Monitor degradation via UV-Vis spectroscopy at varying pH (5–9) and temperatures.
  • Accelerated Stability Testing : Use HPLC-MS to identify degradation products (e.g., benzaldehyde from oxidation).
  • Cross-Validate : Compare results with PubChem data and replicate under inert atmospheres .

Q. How does the benzyl substituent influence the regioselectivity of Diels-Alder reactions involving this compound?

  • Methodological Answer: The benzyl group acts as an electron-donating substituent, increasing electron density at the para position. This directs dienophiles (e.g., maleic anhydride) to undergo [4+2] cycloaddition at the ethynyl-adjacent site. Regioselectivity is confirmed by X-ray crystallography of adducts and NMR coupling constants .

Q. What mechanistic insights explain the catalytic role of this compound in Sonogashira coupling reactions?

  • Methodological Answer: The ethynyl group participates in oxidative addition with Pd(0) catalysts, forming a Pd(II)-acetylide intermediate. Transmetallation with aryl halides and reductive elimination yield biaryl products. Kinetic isotope effects (KIE) and Hammett plots validate the mechanism. Substituent effects on reaction rates can be quantified via Eyring analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.